molecular formula C13H17NO3 B13605747 Methyl 3-(3-piperidinyloxy)benzoate CAS No. 946681-12-5

Methyl 3-(3-piperidinyloxy)benzoate

Cat. No.: B13605747
CAS No.: 946681-12-5
M. Wt: 235.28 g/mol
InChI Key: BHIOYRICHYKEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-piperidinyloxy)benzoate: is a chemical compound with the molecular formula C13H17NO3 . It is commonly used in various scientific studies due to its unique physical and chemical properties. This compound is often utilized in the field of chemistry and biology for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-piperidinyloxy)benzoate typically involves the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-piperidinyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-piperidinyloxy)benzoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 3-(3-piperidinyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivity towards enzymes and receptors .

Properties

CAS No.

946681-12-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-piperidin-3-yloxybenzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3

InChI Key

BHIOYRICHYKEPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.